molecular formula C17H20N2O3S B2955400 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide CAS No. 1351617-65-6

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide

Cat. No.: B2955400
CAS No.: 1351617-65-6
M. Wt: 332.42
InChI Key: WSNMMXSCUIEJMH-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiophene ring, a hydroxy group, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide typically involves the following steps:

    Formation of the Thiophene Derivative: The initial step involves the preparation of the thiophene derivative through a series of reactions, including halogenation and substitution reactions.

    Hydroxylation: The thiophene derivative is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

    Oxalamide Formation: The final step involves the reaction of the hydroxy-thiophene derivative with phenethylamine and oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxalamide linkage may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h2-8,11,22H,9-10,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNMMXSCUIEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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